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For researchers, scientists, and drug development professionals, understanding the

coordination environment of metal ions is paramount for elucidating structure-function

relationships in chemical and biological systems. Cadmium-113 Nuclear Magnetic Resonance

(NMR) spectroscopy has emerged as a powerful analytical technique, offering exceptional

sensitivity to the local chemical environment of the cadmium nucleus. The 113Cd chemical

shift, in particular, provides a robust correlation with the coordination number and the nature of

the coordinating ligands, making it an invaluable tool for characterizing metal binding sites.

This guide provides a comprehensive comparison of 113Cd chemical shifts for different

coordination geometries, supported by experimental data. It further details the experimental

protocols for acquiring 113Cd NMR spectra, enabling researchers to effectively apply this

technique in their own work.

Data Presentation: Correlating 113Cd Chemical
Shifts with Coordination Environment
The 113Cd chemical shift is highly sensitive to its immediate electronic surroundings. Key

factors influencing the chemical shift include the coordination number, the type of donor atoms

(e.g., oxygen, nitrogen, sulfur, or halogens), and the overall geometry of the cadmium complex.

[1] The extensive chemical shift range of 113Cd, spanning over 850 ppm, allows for the clear

resolution of signals from cadmium ions in distinct chemical environments.[2][3]
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Generally, an increase in the coordination number leads to greater shielding of the cadmium

nucleus, resulting in an upfield shift (a more negative ppm value).[1] Conversely, the nature of

the coordinating ligands significantly impacts the degree of shielding. Oxygen-donor ligands

are known to provide the most shielding, while nitrogen and sulfur-donor ligands induce a

progressive deshielding, leading to downfield shifts.[1] For instance, when substituting oxygen

ligands with nitrogen (from histidine) or sulfur (from cysteine) in a coordination sphere, the

113Cd chemical shift moves downfield by approximately 100 ppm per nitrogen and 200 ppm

per sulfur atom, respectively.[1]

Below is a summary of experimentally observed 113Cd chemical shifts for various coordination

geometries and ligand environments. The chemical shifts are referenced to an external 0.1 M

Cd(ClO4)2 aqueous solution at 0 ppm, which corresponds to the octahedral [Cd(H2O)6]2+

complex.[1][3][4][5]

Coordination
Geometry

Coordination
Number

Ligand Donor
Atoms

113Cd
Chemical Shift
(δ/ppm)

Reference(s)

Tetrahedral 4 4 I- +65 to +156 [4]

Tetrahedral 4 4 Se

~ -65 (core of

CdSe

nanocrystals)

[6]

Octahedral 6 6 H2O
0 (Reference

Standard)
[1][3]

Octahedral 6 6 I- -713 to -715 [4]

Hexa-

coordinated
6 O/N

Downfield

relative to hepta-

coordinated

[1]

Hepta-

coordinated
7 O/N

Upfield relative to

hexa-coordinated
[1]
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The acquisition of high-quality 113Cd NMR spectra is crucial for the accurate determination of

chemical shifts and, consequently, the coordination environment. Both solid-state and liquid-

state NMR techniques are applicable.[7][8]

Sample Preparation
For solution-state NMR, samples are typically prepared in 5 mm NMR tubes. A coaxial capillary

containing D2O is often inserted to provide a lock signal for the spectrometer.[2] The

concentration of the cadmium complex should be optimized to achieve a good signal-to-noise

ratio, with concentrations in the low millimolar range often being sufficient, especially when

using isotopically enriched 113Cd.[1]

NMR Spectrometer and Parameters
113Cd NMR spectra can be recorded on a standard Fourier transform (FT) NMR spectrometer.

[2] Key experimental parameters to consider include:

Spectrometer Frequency: While various field strengths can be used, higher fields generally

provide better sensitivity and resolution.

Pulse Sequence: A simple single-pulse experiment is often sufficient for acquiring a 1D

113Cd spectrum.[4]

Pulse Width: A 30° pulse width is a common starting point.[2]

Relaxation Delay: A relaxation delay of 1 second is often adequate due to the relatively short

spin-lattice relaxation times (T1) of 113Cd.[2][5]

Proton Decoupling: To simplify the spectra and improve the signal-to-noise ratio, proton

decoupling is typically employed to remove couplings between 113Cd and nearby protons.[9]

Referencing: Chemical shifts are externally referenced to a 0.1 M aqueous solution of

Cd(ClO4)2 at 0 ppm.[2][4]

For solid-state NMR, Magic Angle Spinning (MAS) is employed to average out anisotropic

interactions and obtain sharper lines.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17811505/
https://pubs.acs.org/doi/10.1021/j150614a027
https://pubs.acs.org/doi/pdf/10.1021/es0018769?ref=article_openPDF
https://pmc.ncbi.nlm.nih.gov/articles/PMC5245840/
https://pubs.acs.org/doi/pdf/10.1021/es0018769?ref=article_openPDF
https://academic.oup.com/chemlett/article-pdf/29/9/1046/56077511/cl.2000.1046.pdf
https://pubs.acs.org/doi/pdf/10.1021/es0018769?ref=article_openPDF
https://pubs.acs.org/doi/pdf/10.1021/es0018769?ref=article_openPDF
https://imserc.northwestern.edu/guide/eNMR/chem/Cd.html
https://chem.ch.huji.ac.il/nmr/techniques/1d/row5/cd.html
https://pubs.acs.org/doi/pdf/10.1021/es0018769?ref=article_openPDF
https://academic.oup.com/chemlett/article-pdf/29/9/1046/56077511/cl.2000.1046.pdf
https://academic.oup.com/chemlett/article-pdf/29/9/1046/56077511/cl.2000.1046.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualization
The following diagram illustrates the general trends observed in 113Cd chemical shifts as a

function of the coordination environment.

Coordination Number Effect

Ligand Type Effect
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Caption: Factors influencing 113Cd NMR chemical shifts.

This guide provides a foundational understanding of how 113Cd NMR spectroscopy can be a

powerful tool for probing the coordination geometry of cadmium in various molecular systems.

By carefully analyzing the 113Cd chemical shifts and comparing them with established data,

researchers can gain significant insights into the local structure of metal binding sites, which is

critical in fields ranging from bioinorganic chemistry to materials science and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5245840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5245840/
https://pubs.acs.org/doi/pdf/10.1021/es0018769?ref=article_openPDF
http://lib3.dss.go.th/fulltext/Journal/Environ%20Sci.%20Technology1998-2001/1998/no.4/4,1998%20vol.32no.4,p483-487.pdf
https://academic.oup.com/chemlett/article-pdf/29/9/1046/56077511/cl.2000.1046.pdf
https://imserc.northwestern.edu/guide/eNMR/chem/Cd.html
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/67c0d94b6dde43c908c58b94/original/dnp-enhanced-113cd-solid-state-nuclear-magnetic-resonance-spectroscopy-reveals-tetrahedral-cd-se-nanocrystals-are-terminated-by-100-facets.pdf
https://pubmed.ncbi.nlm.nih.gov/17811505/
https://pubs.acs.org/doi/10.1021/j150614a027
https://chem.ch.huji.ac.il/nmr/techniques/1d/row5/cd.html
https://www.benchchem.com/product/b1200676#correlating-cadmium-113-chemical-shifts-with-coordination-geometry
https://www.benchchem.com/product/b1200676#correlating-cadmium-113-chemical-shifts-with-coordination-geometry
https://www.benchchem.com/product/b1200676#correlating-cadmium-113-chemical-shifts-with-coordination-geometry
https://www.benchchem.com/product/b1200676#correlating-cadmium-113-chemical-shifts-with-coordination-geometry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1200676?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

